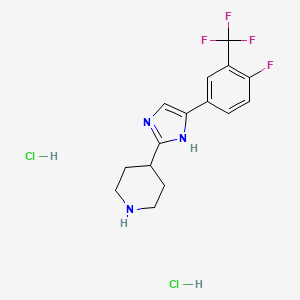

4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride

CAS No.:

Cat. No.: VC15856634

Molecular Formula: C15H17Cl2F4N3

Molecular Weight: 386.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17Cl2F4N3 |

|---|---|

| Molecular Weight | 386.2 g/mol |

| IUPAC Name | 4-[5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]piperidine;dihydrochloride |

| Standard InChI | InChI=1S/C15H15F4N3.2ClH/c16-12-2-1-10(7-11(12)15(17,18)19)13-8-21-14(22-13)9-3-5-20-6-4-9;;/h1-2,7-9,20H,3-6H2,(H,21,22);2*1H |

| Standard InChI Key | CWUBMUWAQUBEFO-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)C(F)(F)F.Cl.Cl |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride, reflects its core components:

-

Piperidine backbone: A six-membered saturated heterocycle with one nitrogen atom.

-

Imidazole substituent: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, attached to the piperidine at position 4.

-

4-Fluoro-3-(trifluoromethyl)phenyl group: A benzene ring substituted with fluorine (–F) at position 4 and a trifluoromethyl (–CF₃) group at position 3.

-

Dihydrochloride salt: Enhances aqueous solubility and stability.

Molecular Formula: C₁₅H₁₄F₄N₃·2HCl

Molecular Weight: 388.22 g/mol (free base: 327.29 g/mol + 2HCl: 72.92 g/mol) .

Synthesis and Manufacturing

The synthesis of 4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride involves multi-step organic reactions, typically starting from commercially available precursors. A representative pathway includes:

Step 1: Formation of the Imidazole-Piperidine Core

-

Buchwald–Hartwig Coupling: A palladium-catalyzed cross-coupling reaction between 4-bromopiperidine and 4-fluoro-3-(trifluoromethyl)phenylboronic acid generates the aryl-piperidine intermediate .

-

Imidazole Ring Construction: Cyclocondensation of the intermediate with an amidine derivative (e.g., acetamidine) under basic conditions forms the imidazole ring.

Step 2: Salt Formation

The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt, which is purified via recrystallization .

Key Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | |

| Temperature | 80–100°C | |

| Solvent | Dimethyl sulfoxide (DMSO) | |

| Yield | 75–86% |

Physicochemical Properties

The compound’s properties are critical for drug design and formulation:

The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the dihydrochloride salt improves bioavailability in physiological environments.

Pharmacological Profile

Opioid Receptor Modulation

4-Phenyl-4-(1H-imidazol-2-yl)piperidine derivatives exhibit high affinity for δ-opioid receptors (Ki < 10 nM), with anxiolytic and antidepressant effects in murine models . The fluorinated phenyl group in this compound may enhance blood-brain barrier penetration, positioning it as a candidate for CNS drug development .

Applications and Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume